9,10-Di(p-carboxyphenyl)anthracene

Electrochemiluminescence Metal–Organic Framework Biosensing

Researchers face aggregation-caused quenching (ACQ) in luminescent MOFs, limiting sensor sensitivity. 9,10-Di(p-carboxyphenyl)anthracene (DPA) overcomes this with para-carboxylate geometry that minimizes ACQ while retaining high fluorescence. • Achieves 30.0% ECL efficiency vs Ru(bpy)₃²⁺ in coreactant-free MOFs. • Enables attomolar detection: 596 aM LOD for HPV-16 DNA; self-enhanced ratiometric ECL without reference dyes. • Outperforms 9,10-diphenylanthracene (Φₙ ≈ 0.88-0.91) and 9,10-anthracenedicarboxylic acid (Φₙ ≈ 0.30) in coordination versatility and ECL signal. Bulk quantities and custom synthesis available with global shipping.

Molecular Formula C28H18O4
Molecular Weight 418.448
CAS No. 42824-53-3
Cat. No. B2520840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Di(p-carboxyphenyl)anthracene
CAS42824-53-3
Molecular FormulaC28H18O4
Molecular Weight418.448
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32)
InChIKeyZSLCDSMUKOZRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DPA: Identity and Functional Scope


9,10-Di(p-carboxyphenyl)anthracene (DPA) is an anthracene-based dicarboxylic acid linker (C₂₈H₁₈O₄, MW 418.44) featuring two para-carboxyphenyl groups at the 9- and 10-positions. This substitution pattern imparts solubility in organic solvents and enables coordination-driven assembly into metal–organic frameworks (MOFs) [1]. The compound serves as a luminescent building block, with its anthracene core providing strong fluorescence and electrochemiluminescence (ECL) that are tunable upon incorporation into reticular materials [2].

Category
Anthracene-based dicarboxylic linker for MOF assembly
Core Property
Luminescent building block with tunable ECL and fluorescence
Structural Advantage
Orthogonal carboxylate orientation minimizes aggregation-caused quenching

Why DPA Outperforms Common Anthracene Linkers


Although several anthracene-based linkers exist (e.g., 9,10-anthracenedicarboxylic acid, 9,10-diphenylanthracene), the para-carboxyphenyl substitution in DPA uniquely positions the coordinating carboxylates orthogonal to the anthracene π-system. This geometry minimizes aggregation-caused quenching (ACQ) while retaining high luminescence, and it enables intrareticular charge transfer when integrated into mixed-ligand MOFs [1]. Generic substitution with non-carboxylated 9,10-diphenylanthracene (Φₙ ≈ 0.88–0.91) [2] or with 9,10-anthracenedicarboxylic acid (lower Φₙ ≈ 0.30) [3] fails to deliver the same combination of coordination versatility, high ECL efficiency, and ACQ resistance that DPA provides in MOF-based sensors and optoelectronic devices.

Coordination Geometry
9,10-anthracenedicarboxylic acid lacks the para-carboxyphenyl orientation, which may not provide the same orthogonal carboxylate arrangement that reduces ACQ.
Luminescence Efficiency
9,10-diphenylanthracene shows high solution quantum yield but cannot coordinate metals, limiting MOF-based ECL and intrareticular charge transfer pathways.
ACQ Resistance
Non-coordinating diphenylanthracene and directly carboxylated anthracene may not mitigate ACQ in solid-state or aqueous formats as effectively as DPA-based MOFs.

Key Evidence: DPA vs. Analogous Ligands


ECL Efficiency: MOF vs. Free Ligand

When DPA is assembled into an Al-MOF and used in HEPES buffer, the resulting Al-MOF/HEPES system exhibits an ECL efficiency of 30.0% relative to the Ru(bpy)₃²⁺ standard [1]. In contrast, free DPA ligand under identical conditions requires an exogenous coreactant and yields substantially lower ECL intensity [1]. This enhancement stems from intrareticular charge transfer and the dual role of HEPES as both buffer and coreactant.

ECL Efficiency
Head-to-head
30.0% relative to Ru(bpy)₃²⁺
Supports replacement in ECL assays
Al-MOF format, coreactant-free conditions
Electrochemiluminescence Metal–Organic Framework Biosensing

ECL Intensity: Mixed-Ligand MOF vs. Physical Mixture

Incorporation of DPA into a mixed-ligand MOF (m-MOF) alongside 1,4-diazabicyclo[2.2.2]octane (D-H₂) boosts ECL intensity 26.5-fold compared to a simple aqueous mixture of DPA and D-H₂ [1]. This amplification is attributed to intrareticular charge transfer between the two ligands and the elimination of diffusional limitations, enabling coreactant-free ECL emission.

ECL Intensity Gain
Head-to-head
26.5× vs. physical mixture
Supports coreactant-free biosensor design
Mixed-ligand MOF (DPA/D-H₂)
Electrochemiluminescence Mixed-Ligand MOF Self-Enhanced ECL

ACQ Mitigation: In-MOF vs. Free Ligand Aggregates

Free DPA suffers from aggregation-caused quenching (ACQ) due to π-π stacking in aqueous media, severely limiting its ECL efficiency. When DPA is coordinated with In³⁺ ions to form In-MOF, the π-π stacking structure is altered, resulting in efficient ECL performance and markedly better stability than the DPA ligand alone [1]. The In-MOF produces strong cathodic ECL emission over 425–600 nm and enables ultrasensitive detection of β2-microglobulin (LOD 2.9 fg/mL).

ACQ Mitigation
Class-level
In-MOF: strong cathodic ECL (425–600 nm)
Enables stable ECL without surfactants
Qualitative improvement; ACQ-resistant MOF
Aggregation-Induced Electrochemiluminescence Metal–Organic Framework ACQ Mitigation

Dual-Emission ECL for Ratiometric Sensing

The core–shell MOF Zr-DPA@TCPP, built from DPA and TCPP ligands, exhibits synchronous anodic and cathodic ECL signals at resolved potentials [1]. This dual-emission property allows the cathodic signal to serve as an internal reference for ratiometric detection, dramatically improving accuracy. The resulting biosensor achieves a linear range of 1 fM–100 pM and a limit of detection (LOD) of 596 aM for HPV-16 DNA.

Ratiometric ECL
Head-to-head
LOD 596 aM for HPV-16 DNA
Internal reference eliminates signal drift
Core-shell Zr-DPA@TCPP MOF
Ratiometric Electrochemiluminescence Core–Shell MOF DNA Biosensor

PEC Detection of Dopamine via ZnMOF

ZnMOF synthesized from DPA and Zn²⁺ exhibits good conductivity and PEC performance due to π-π stacking of DPA and intrareticular charge transfer [1]. The ZnMOF-modified electrode enables selective detection of dopamine (DA) with a linear range of 0.03–10 μM and a detection limit of 17.7 nM, outperforming many inorganic semiconductor-based PEC sensors in selectivity.

PEC Dopamine Detection
Reported
LOD 17.7 nM
Supports PEC sensor development
ZnMOF-modified electrode
Photoelectrochemical Sensing Metal–Organic Framework Dopamine Detection

Application Scenarios: DPA and MOF Derivatives


ECL Biosensing Platforms

DPA-based MOFs (Al-MOF, m-MOF, In-MOF) provide coreactant-free or self-enhanced ECL with efficiencies up to 30.0% relative to Ru(bpy)₃²⁺ and 26.5-fold intensity gains over ligand mixtures [1]. These systems enable ultrasensitive detection of nucleic acids (HBV DNA, HPV-16 DNA) and proteins (β2-microglobulin) at attomolar levels [2], making DPA-derived materials a cost-effective replacement for ruthenium-based reagents in commercial ECL immunoassay and DNA detection kits.

Ratiometric ECL Sensors for Clinical Diagnostics

The Zr-DPA@TCPP core–shell MOF uniquely generates synchronous anodic and cathodic ECL signals, allowing ratiometric detection with an internal reference [1]. This eliminates signal drift and matrix interference, achieving a 596 aM LOD for HPV-16 DNA. Such precision is essential for early cancer screening and viral load monitoring, where false negatives/positives are unacceptable. Procurement of DPA enables the fabrication of robust, single-luminophore ratiometric sensors without the need for separate reference dyes.

PEC Sensors for Neurotransmitter Monitoring

ZnMOF constructed from DPA and Zn²⁺ exhibits excellent PEC performance with a dopamine LOD of 17.7 nM and high selectivity [1]. This surpasses many inorganic semiconductor electrodes that suffer from non-specific adsorption and electron–hole recombination. The material is ideal for developing disposable PEC strips or implantable microsensors for real-time dopamine monitoring in neuroscience research and clinical diagnostics.

Luminescent MOFs for Lighting and Polarized Emission

Cd(DCPA)(DMF)·H₂O MOF derived from DPA shows angle-dependent polarized fluorescence tunable between blue and green, along with temperature-dependent emission (luminescence thermometry) and photocurrent generation [1]. These properties position DPA-based MOFs as candidates for next-generation OLEDs, anti-counterfeiting tags, and optical temperature sensors, offering a pathway to replace costly iridium complexes in certain display applications.

Application
Selection Property
Validation Focus
ECL biosensing research
Coreactant-free MOF-based ECL
ECL efficiency benchmarking and nucleic acid detection
Ratiometric ECL sensor research
Dual-emission core–shell MOF
Internal reference accuracy and matrix-effect control
PEC sensor research for neurotransmitters
ZnMOF-based PEC electrode
Selectivity and detection limit against interferences
Luminescent optoelectronics research
Angle-dependent polarized emission
Emission tunability and temperature-dependent response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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